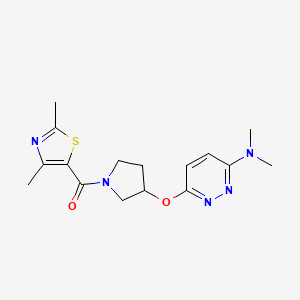

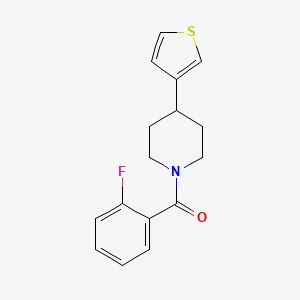

![molecular formula C19H24ClN5O2 B2931803 2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923174-78-1](/img/structure/B2931803.png)

2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a pyrimidine ring, and a benzoyl group .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the benzoyl group might undergo reactions typical of carbonyl compounds, while the piperazine and pyrimidine rings might participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of polar functional groups like the carbonyl group and the ether group (in the methoxy group) would likely make it somewhat polar .Scientific Research Applications

Synthesis and Antimicrobial Activities : This compound is involved in the synthesis of novel derivatives with antimicrobial properties. For instance, Bektaş et al. (2007) discussed the synthesis of 1,2,4-triazole derivatives, including compounds related to the mentioned chemical, which showed good or moderate activities against test microorganisms (Bektaş et al., 2007).

Antibacterial Activity : Patel et al. (2011) described the synthesis of new pyridine derivatives, including those structurally similar to the compound . These derivatives exhibited variable and modest antibacterial and antifungal activities (Patel, Agravat, & Shaikh, 2011).

Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds related to this chemical, which demonstrated significant anti-inflammatory and analgesic activities. These compounds were also screened as cyclooxygenase inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis of Novel Benzodifuranyl Derivatives : The synthesis of novel derivatives involving similar chemical structures has been researched for their potential analgesic and anti-inflammatory properties. Such studies contribute to the development of new therapeutic agents (Abu‐Hashem & Youssef, 2011).

Antiproliferative Activity in Cancer Research : Nowicka et al. (2015) reported on the synthesis of Mannich bases derived from similar compounds, which showed significant antiproliferative activity against various cancer cell lines. Such findings are vital for cancer treatment research (Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, & Sadowska, 2015).

Design and Synthesis as Cytotoxic Agents : Ghasemi et al. (2020) explored the synthesis of piperazinone derivatives, which are structurally related to the chemical , as potential cytotoxic agents for cancer treatment. This highlights the compound's relevance in oncology research (Ghasemi, Sharifi, & Mojarrad, 2020).

Pharmacologically Active Compounds : Zhukovskaya et al. (2017) conducted experimental studies to identify pharmacologically active compounds among dialkylaminobenzimidazoles, which include derivatives structurally similar to the compound . This work is crucial in the development of new therapeutic agents (Zhukovskaya et al., 2017).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been associated with antidepressant activity , suggesting that this compound may interact with neurotransmitter systems in the brain

Mode of Action

Based on its structural similarity to known antidepressants , it may interact with neurotransmitter systems such as the serotonergic, noradrenergic, and dopaminergic systems. This could involve inhibiting the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission .

Biochemical Pathways

Given its potential antidepressant activity , it may influence pathways related to mood regulation, such as the monoamine pathway. This pathway involves neurotransmitters like serotonin, norepinephrine, and dopamine, which are known to play crucial roles in mood regulation .

Result of Action

If it acts as an antidepressant , it could potentially alleviate symptoms of depression by enhancing neurotransmission in the brain. This could result in improved mood and reduced depressive symptoms .

properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN5O2/c1-4-21-17-11-13(2)22-19(23-17)25-9-7-24(8-10-25)18(26)15-12-14(20)5-6-16(15)27-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZULYPFBVHXYSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

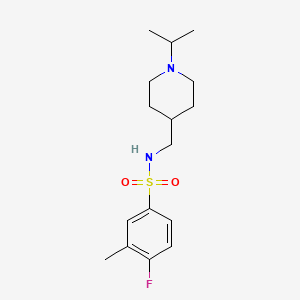

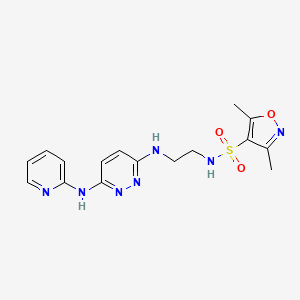

![Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2931727.png)

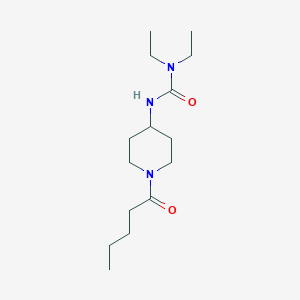

![N-cyclohexyl-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2931728.png)

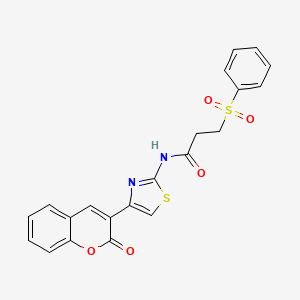

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2931729.png)

![7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2931731.png)

![2-Chloro-6-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2931734.png)

![3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B2931737.png)

![(Z)-ethyl 1-benzyl-2-((2,2-diphenylacetyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2931739.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2931742.png)